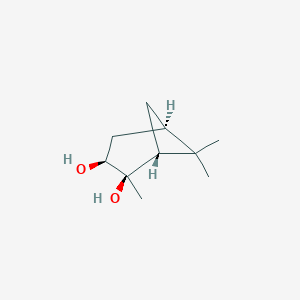
1H-indazol-6-carbonitrilo
Descripción general
Descripción
1H-indazole-6-carbonitrile is a derivative of indazole, which is a heterocyclic aromatic organic compound. This compound contains a nitrile group attached to the sixth position of the indazole ring system. Indazole derivatives, including those with a nitrile group, are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction that can be completed within 5 minutes and provides moderate to excellent yields . Another efficient metal-free cascade reaction has been reported for the synthesis of pyrimido[1,2-b]indazole-3-carbonitrile derivatives starting from aromatic aldehydes, 1H-indazol-3-amine, and 3-oxopropanenitrile or 3-arylpropanenitrile in the presence of ethanol and triethylamine under plain laboratory conditions .
Molecular Structure Analysis
The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile, was confirmed by IR, NMR, HRMS, and UV-vis spectroscopy, as well as X-ray single-crystal determination . Computational methods such as density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions to form more complex molecules. For example, 1H-1,2,3-triazole-4-carbonitriles can be transformed into tetrazoles via a cycloaddition protocol with NaN3, leading to bifunctional hybrids containing triazole and tetrazole systems . Additionally, 1H-1,2,3-triazole-4-carbonitriles have been used as precursors for the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are promising drug candidates for anticancer therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be quite diverse. For instance, a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was synthesized, and its properties were investigated both experimentally and theoretically. The compound exhibited nonlinear optical properties and was found to be a potential NLO material due to its high first-order hyperpolarizability . The absorption and emission spectra of this compound were also studied, showing bands in the UV-visible range that varied depending on the solvent .
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados de 1H-indazol-6-carbonitrilo se han explorado por su potencial como agentes anticancerígenos. Los investigadores han diseñado y sintetizado nuevos derivados de aminoindazol 6-sustituidos para evaluar su eficacia contra el cáncer .
Actividades Antiproliferativas
Estos compuestos también se han probado por sus actividades antiproliferativas in vitro contra varias líneas celulares tumorales, mostrando promesa en el tratamiento de diferentes tipos de cáncer .
Enfoques Sintéticos
Los recientes avances en la química sintética han introducido nuevas estrategias para crear 1H- y 2H-indazoles, que son cruciales para el desarrollo de productos farmacéuticos y otras moléculas biológicamente activas .
Síntesis de Moléculas Biológicas
Los andamios de 1H-indazol sirven como valiosos bloques de construcción en la síntesis de una amplia gama de moléculas biológicamente activas que contienen N, incluidos los ésteres de E-hidrazona .
Inhibidores en Modelos Tumorales
Se han identificado ciertos derivados que contienen indazol como potentes inhibidores, y algunos muestran una eficacia significativa en la inhibición del crecimiento tumoral en modelos de ratón .
Mecanismo De Acción
Target of Action
1H-Indazole-6-carbonitrile, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in the treatment of respiratory diseases .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of bonds with the target molecules, altering their function and leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by 1H-Indazole-6-carbonitrile are likely to be diverse, given the broad spectrum of biological activities associated with indazole derivatives . These compounds can affect various pathways, leading to downstream effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Result of Action
The molecular and cellular effects of 1H-Indazole-6-carbonitrile’s action depend on its specific targets and the biochemical pathways it affects. For instance, as a selective inhibitor of phosphoinositide 3-kinase δ, it could potentially lead to the inhibition of cell growth .
Safety and Hazards
Direcciones Futuras
Indazole-containing derivatives, including 1H-indazole-6-carbonitrile, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on further optimizing these methods and exploring new applications for these compounds .
Propiedades
IUPAC Name |
1H-indazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRVWCYOJDNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329661 | |
| Record name | 1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141290-59-7 | |
| Record name | 1H-indazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)










![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)

